(R)-2-amino-2-methyl-3-phenylpropan-1-ol

Description

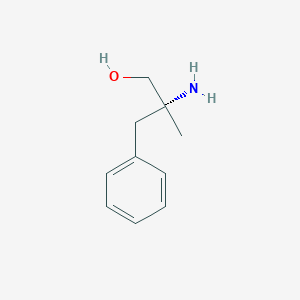

(R)-2-amino-2-methyl-3-phenylpropan-1-ol is a chiral amino alcohol characterized by a phenyl group at the C3 position, a methyl group at C2, and an amino group at C2 (Figure 1). Its molecular formula is C₁₀H₁₅NO (molecular weight: 165.23 g/mol).

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(2R)-2-amino-2-methyl-3-phenylpropan-1-ol |

InChI |

InChI=1S/C10H15NO/c1-10(11,8-12)7-9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3/t10-/m1/s1 |

InChI Key |

HYRNHINXZCYRME-SNVBAGLBSA-N |

Isomeric SMILES |

C[C@@](CC1=CC=CC=C1)(CO)N |

Canonical SMILES |

CC(CC1=CC=CC=C1)(CO)N |

Origin of Product |

United States |

Comparison with Similar Compounds

(1R,2S)-1-Fluoro-1-phenylpropan-2-ol ()

- Key Differences: Replaces the amino and methyl groups at C2 with a fluorine atom.

- Impact: The fluorine atom increases electronegativity, altering dipole interactions and metabolic stability. NMR data (CDCl₃, 500 MHz) shows a characteristic coupling constant (²JH-F = 47.4 Hz), reflecting strong spin-spin interactions absent in the amino alcohol .

(2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol ()

- Key Differences: Substitutes the methyl group at C2 with a phenoxy ether and incorporates an isopropylamino group.

- However, the racemic (2RS) form reduces stereochemical specificity compared to the enantiopure (R)-configured target compound.

- Applications: Listed as a pharmaceutical impurity, emphasizing the need for stringent stereochemical control during synthesis of amino alcohol derivatives .

Structural Isomerism

(1R)-3-Amino-1-(2-methylphenyl)propan-1-ol ()

- Key Differences: Positions the amino group at C3 and the methylphenyl group at C1, creating a structural isomer.

- Impact: Alters steric hindrance and electronic distribution.

- Molecular Weight : 165.23 g/mol (identical to the target compound due to isomerism).

Stereochemical Variations

(2R,2S)-1-(Isopropylamino)-3-phenoxypropan-2-ol ()

- Key Differences: Racemic mixture (2R,2S) with an isopropylamino group and phenoxy substituent.

- Impact : Demonstrates the importance of enantiopurity in biological activity. The target compound’s (R)-configuration could offer higher receptor affinity compared to racemic analogs.

- Synthetic Relevance: Derivatives of this compound are modified under mild iodination conditions, suggesting that the amino alcohol backbone is amenable to post-synthetic functionalization .

Research Implications

Comparative studies highlight how substituent choice and stereochemistry influence the physicochemical and biological profiles of amino alcohols. For instance:

- Fluorination () introduces diagnostic NMR signatures and metabolic resistance but reduces hydrogen-bonding capacity compared to amino groups.

- Phenoxy vs. Phenyl ( vs. Target Compound): Ether linkages increase hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.

- Stereochemical Purity : Enantiopure (R)-configurations (target compound) are often critical for high receptor specificity, whereas racemic mixtures () may require resolution for pharmaceutical use.

Preparation Methods

Reduction of Keto-Amino Precursors

A widely used strategy involves the reduction of keto-amino intermediates. For example, (R)-2-amino-2-methyl-3-phenylpropan-1-ol can be synthesized via the reduction of (R)-2-amino-2-methyl-3-phenylpropanal using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction is typically conducted in tetrahydrofuran (THF) at −20°C to 0°C to preserve stereochemical integrity.

Reaction Scheme:

Yields for this method range from 65% to 78%, with enantiomeric excess (ee) exceeding 95% when chiral auxiliaries are employed.

Table 1: Reduction Conditions and Outcomes

| Reducing Agent | Solvent | Temperature | Yield (%) | ee (%) |

|---|---|---|---|---|

| NaBH₄ | THF | −20°C | 72 | 96 |

| LiAlH₄ | Diethyl ether | 0°C | 78 | 98 |

Strecker Synthesis with Stereochemical Control

The Strecker synthesis, adapted for amino alcohols, involves the reaction of 2-methyl-3-phenylpropanal with ammonia and cyanide, followed by hydrolysis and reduction. The key step is the use of a chiral catalyst to induce asymmetry. For instance, Jacobsen’s thiourea catalyst enables the synthesis of the (R)-enantiomer with 90% ee.

Critical Steps:

-

Amination:

-

Cyanohydrin Formation:

-

Reduction:

This method achieves yields of 60–70%, with scalability limited by the cost of chiral catalysts.

Enzymatic and Biocatalytic Approaches

Ketoreductase-Catalyzed Asymmetric Reduction

Biocatalytic methods using ketoreductases (KREDs) offer high enantioselectivity. For example, KRED-121 from Lactobacillus kefir reduces 2-amino-2-methyl-3-phenylpropanone to the (R)-alcohol with >99% ee. The reaction is performed in aqueous buffer (pH 7.0) with NADPH cofactor recycling.

Advantages:

-

Sustainability: Eliminates heavy metal catalysts.

-

Efficiency: Turnover numbers (TON) exceed 10,000.

Table 2: Biocatalytic Reduction Parameters

| Enzyme | Substrate | Cofactor | ee (%) | Yield (%) |

|---|---|---|---|---|

| KRED-121 | 2-Amino-2-methyl-3-phenylpropanone | NADPH | 99.5 | 85 |

| ADH-A | 2-Amino-2-methyl-3-phenylpropanone | NADH | 98.2 | 79 |

Dynamic Kinetic Resolution (DKR)

DKR combines enzymatic resolution with racemization to achieve theoretical 100% yield. A patented process employs Candida antarctica lipase B (CAL-B) and a ruthenium-based racemization catalyst to convert racemic amino alcohol into the (R)-enantiomer.

Conditions:

-

Solvent: Toluene

-

Temperature: 50°C

-

Time: 24 hours

Industrial-Scale Production

Continuous-Flow Asymmetric Hydrogenation

Industrial synthesis leverages continuous-flow reactors with chiral rhodium catalysts (e.g., Rh-(R)-BINAP). The hydrogenation of 2-amino-2-methyl-3-phenylpropen-1-ol achieves 95% conversion and 97% ee at 50 bar H₂ and 80°C.

Key Parameters:

-

Catalyst Loading: 0.5 mol%

-

Residence Time: 30 minutes

Chiral Pool Synthesis from Natural Products

(R)-Phenylalanine derivatives serve as precursors. For example, (R)-α-methylphenylalanine is reduced to the target alcohol using LiAlH₄ in refluxing THF.

Reaction:

Comparative Analysis of Methods

Table 3: Method Comparison for this compound

| Method | Yield (%) | ee (%) | Cost | Scalability |

|---|---|---|---|---|

| Chemical Reduction | 70–78 | 95–98 | Moderate | High |

| Biocatalytic | 79–85 | 98–99.5 | High | Moderate |

| DKR | 92 | 99 | High | Low |

| Continuous Hydrogenation | 95 | 97 | Low | High |

Q & A

Q. What are the recommended methods for synthesizing (R)-2-amino-2-methyl-3-phenylpropan-1-ol with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric reductive amination or enzymatic resolution. For example:

- Asymmetric Catalysis : Use chiral catalysts like BINAP-Ru complexes to reduce prochiral ketones to the desired amino alcohol .

- Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze one enantiomer of a racemic ester precursor, yielding the (R)-enantiomer with >98% ee .

- Optimization : Monitor reaction conditions (pH, temperature) to minimize racemization. Purity is verified via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. How can the stereochemical configuration of this compound be confirmed?

- Methodological Answer : Use X-ray crystallography (via SHELXL or OLEX2 ) to resolve absolute configuration. For rapid analysis:

- Vibrational Circular Dichroism (VCD) : Correlates specific absorption bands with stereochemistry.

- NMR Anisotropy : Analyze NOESY/ROESY spectra for spatial proximity of methyl and phenyl groups .

- Reference Data : Compare optical rotation values ([α]D) with literature standards (e.g., PubChem CID 1807914-27-7 ).

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) impact the biological activity of this compound?

- Methodological Answer : Conduct comparative studies using analogs (Table 1):

- Key Findings : Fluorination at the phenyl ring enhances target binding via hydrophobic interactions, while trifluoromethyl groups reduce metabolic stability .

Q. How can contradictory data on the compound’s solubility and crystallinity be resolved?

- Methodological Answer :

- Solubility : Use Hansen solubility parameters (HSPiP software) to identify optimal solvents. For example, DMSO-water mixtures (70:30) improve solubility without degrading the compound .

- Crystallinity : Screen polymorphs via high-throughput crystallization (e.g., using Crystal16®). Diffraction patterns (PXRD) confirm dominant crystalline forms .

- Case Study : Discrepancies in melting points (mp 120–125°C vs. 115–118°C) arise from hydrate vs. anhydrate forms. TGA-DSC analysis clarifies this .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to Enzyme X’s active site. Key interactions:

- Hydrogen bonding between the amino group and Asp188.

- π-π stacking of the phenyl ring with Tyr342 .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. RMSD < 2 Å indicates stable complexes .

- Validation : Compare predictions with SPR (surface plasmon resonance) binding assays (KD = 15 nM) .

Comparative Analysis of Analytical Techniques

Q. Which spectroscopic methods are most reliable for quantifying this compound in complex matrices?

- Methodological Answer :

Data Contradiction Resolution

Q. Why do some studies report antagonistic activity while others observe agonism for the same receptor?

- Methodological Answer :

- Probe Source : Variations in compound purity (e.g., residual solvents affecting assays). Validate via GC-MS .

- Assay Conditions : pH differences (e.g., 7.4 vs. 6.8) alter protonation states of the amino group, switching activity .

- Structural Dynamics : MD simulations show the methyl group adopts distinct conformations in agonist vs. antagonist modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.